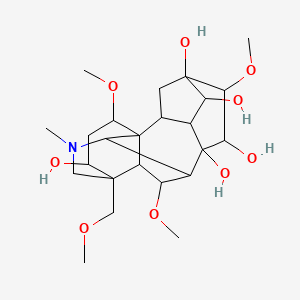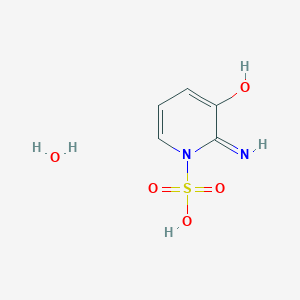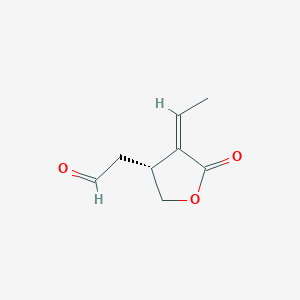
(4R)-3-Ethylidene-4-(2-oxoethyl)tetrahydrofuran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R)-3-Ethylidene-4-(2-oxoethyl)tetrahydrofuran-2-one, also known as 4R-EET, is a dioxolane derivative that has been studied for its potential applications in scientific research. It is a member of the family of dioxolanes, which are cyclic ethers with two oxygen atoms in the ring. 4R-EET has been found to have a wide range of biochemical and physiological effects and to be a useful tool for laboratory experiments.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for (4R)-3-Ethylidene-4-(2-oxoethyl)tetrahydrofuran-2-one involves the condensation of ethyl acetoacetate with 2-bromo-3-hydroxytetrahydrofuran followed by cyclization and dehydration.
Starting Materials
Ethyl acetoacetate, 2-bromo-3-hydroxytetrahydrofuran
Reaction
Step 1: Ethyl acetoacetate is reacted with sodium ethoxide in ethanol to form the sodium enolate., Step 2: 2-bromo-3-hydroxytetrahydrofuran is added to the reaction mixture and stirred at room temperature for several hours to allow for condensation., Step 3: The resulting intermediate is then cyclized by heating with acetic anhydride to form the tetrahydrofuran ring., Step 4: The final step involves dehydration of the intermediate by heating with sulfuric acid to form (4R)-3-Ethylidene-4-(2-oxoethyl)tetrahydrofuran-2-one.
科学的研究の応用
(4R)-3-Ethylidene-4-(2-oxoethyl)tetrahydrofuran-2-one has been found to have a wide range of scientific research applications. It has been used in the study of enzyme inhibition, as well as in the study of protein-protein interactions. It has also been used in the development of novel drugs, in the study of cellular signaling pathways, and in the study of metabolic processes.
作用機序
The mechanism of action of (4R)-3-Ethylidene-4-(2-oxoethyl)tetrahydrofuran-2-one is still under investigation. However, it has been found to interact with a number of proteins, including enzymes and other proteins involved in metabolic processes. It has also been found to interact with the lipoxygenase enzyme, which is involved in the synthesis of leukotrienes.
生化学的および生理学的効果
(4R)-3-Ethylidene-4-(2-oxoethyl)tetrahydrofuran-2-one has been found to have a number of biochemical and physiological effects. It has been found to inhibit the enzyme lipoxygenase, which is involved in the synthesis of leukotrienes. It has also been found to inhibit the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. In addition, (4R)-3-Ethylidene-4-(2-oxoethyl)tetrahydrofuran-2-one has been found to inhibit the enzyme xanthine oxidase, which is involved in the metabolism of purines.
実験室実験の利点と制限
The use of (4R)-3-Ethylidene-4-(2-oxoethyl)tetrahydrofuran-2-one in laboratory experiments has both advantages and limitations. One advantage is that it is a relatively inexpensive compound that can be easily synthesized. In addition, it is a relatively stable compound that can be stored for long periods of time without significant degradation. On the other hand, it is a relatively small molecule that can be difficult to work with in some laboratory experiments.
将来の方向性
There are a number of potential future directions for the use of (4R)-3-Ethylidene-4-(2-oxoethyl)tetrahydrofuran-2-one in scientific research. These include further research into its mechanism of action and its potential therapeutic applications. In addition, further research into its biochemical and physiological effects could lead to a better understanding of its potential therapeutic applications. Additionally, further research into its use in the development of novel drugs could lead to the development of new treatments for a variety of diseases. Finally, further research into its use in the study of cellular signaling pathways could lead to a better understanding of the mechanisms of disease.
特性
IUPAC Name |
2-[(3R,4Z)-4-ethylidene-5-oxooxolan-3-yl]acetaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-2-7-6(3-4-9)5-11-8(7)10/h2,4,6H,3,5H2,1H3/b7-2-/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHYJKATIMBATC-VLJCEMICSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C(COC1=O)CC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/[C@H](COC1=O)CC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-3-Ethylidene-4-(2-oxoethyl)tetrahydrofuran-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


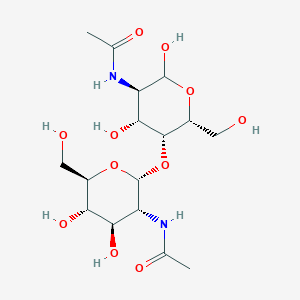
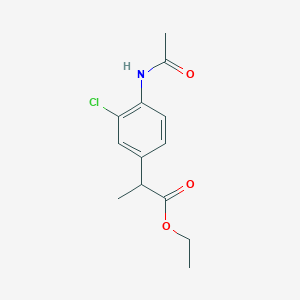
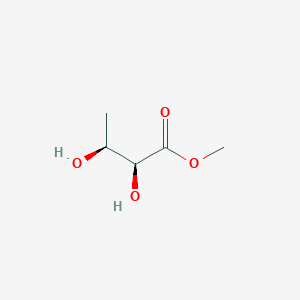
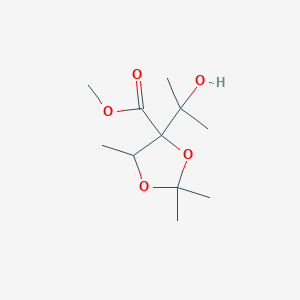
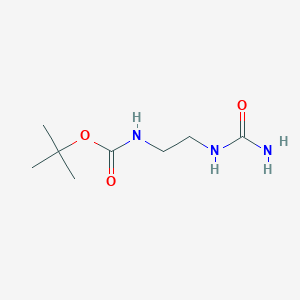
![1-Benzyl-3-[2-(tert-butoxycarbonylamino)ethyl]urea](/img/structure/B1145451.png)
